Cas no 885959-16-0 ((5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol)

(5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol is a fluorinated aromatic compound featuring a pyridine core substituted with a hydroxymethyl group and a 4-(trifluoromethyl)phenyl moiety. This structure imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the trifluoromethyl group, making it valuable in pharmaceutical and agrochemical research. The hydroxymethyl group offers versatility for further functionalization, enabling its use as a key intermediate in synthesizing bioactive molecules. Its well-defined synthetic route ensures high purity and reproducibility, critical for precision applications. The compound’s stability under standard conditions and compatibility with common organic solvents further enhance its utility in industrial and academic settings.
(5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol structure
885959-16-0 structure
Product name:(5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol
CAS No:885959-16-0
MF:C13H10F3NO
MW:253.2198138237
CID:1034688
PubChem ID:1519486

(5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol
    • 3-HYDROXYMETHYL-5-(4-TRIFLUOROMETHYLPHENYL)PYRIDINE
    • 885959-16-0
    • {5-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}methanol
    • AKOS016014487
    • [5-[4-(trifluoromethyl)phenyl]pyridin-3-yl]methanol
    • [5-(4-Trifluoromethyl-phenyl)-pyridin-3-yl]-methanol
    • SCHEMBL4591858
    • DTXSID20364055
    • [5-[4-(trifluoromethyl)phenyl]-3-pyridyl]methanol
    • DB-289994
    • Inchi: InChI=1S/C13H10F3NO/c14-13(15,16)12-3-1-10(2-4-12)11-5-9(8-18)6-17-7-11/h1-7,18H,8H2
    • InChI Key: WAZAFUODTPSMTN-UHFFFAOYSA-N
    • SMILES: C1=C(C=CC(=C1)C(F)(F)F)C2=CN=CC(=C2)CO

Computed Properties

  • Exact Mass: 253.07144843g/mol
  • Monoisotopic Mass: 253.07144843g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 33.1Ų

(5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Crysdot LLC
CD11032053-1g
(5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol
885959-16-0 95+%
1g
$668 2024-07-18
Alichem
A013009025-500mg
5-(4-(Trifluoromethyl)phenyl)pyridine-3-methanol
885959-16-0 97%
500mg
$798.70 2023-08-31
Alichem
A013009025-1g
5-(4-(Trifluoromethyl)phenyl)pyridine-3-methanol
885959-16-0 97%
1g
$1445.30 2023-08-31
Alichem
A013009025-250mg
5-(4-(Trifluoromethyl)phenyl)pyridine-3-methanol
885959-16-0 97%
250mg
$499.20 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1659267-1g
(5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol
885959-16-0 98%
1g
¥4569.00 2024-04-26
Chemenu
CM171233-1g
(5-(4-(trifluoromethyl)phenyl)pyridin-3-yl)methanol
885959-16-0 95%
1g
$632 2023-01-02
Chemenu
CM171233-1g
(5-(4-(trifluoromethyl)phenyl)pyridin-3-yl)methanol
885959-16-0 95%
1g
$632 2021-08-05

(5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol Related Literature

Additional information on (5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol

Introduction to (5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol (CAS No. 885959-16-0)

(5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol, CAS No. 885959-16-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound, characterized by its intricate molecular structure, combines a pyridine core with a phenyl ring substituted with a trifluoromethyl group, making it a promising candidate for various applications in medicinal chemistry and drug development.

The molecular structure of (5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol encompasses a pyridin-3-yl moiety linked to a phenyl ring, which is further modified by the presence of a trifluoromethyl group at the 4-position of the phenyl ring. This specific arrangement of functional groups imparts unique chemical properties to the compound, making it highly versatile for synthetic applications and potential therapeutic uses.

In recent years, there has been growing interest in the development of novel compounds that incorporate trifluoromethyl groups due to their ability to enhance metabolic stability, binding affinity, and overall pharmacological activity. The presence of this group in (5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol suggests that it may exhibit improved pharmacokinetic profiles compared to related compounds without this substitution.

The pyridine core of this compound is particularly noteworthy, as pyridine derivatives are widely recognized for their role in pharmaceuticals. Pyridine-based structures are frequently found in active pharmaceutical ingredients (APIs) due to their ability to interact with biological targets effectively. The specific substitution pattern in (5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol may contribute to its potential as a building block for the synthesis of more complex molecules with enhanced biological activity.

Recent studies have highlighted the importance of understanding the structural features that contribute to the biological activity of small molecules. The combination of a pyridine ring with a phenyl ring substituted with a trifluoromethyl group offers a rich scaffold for medicinal chemists to explore. This compound may serve as a valuable intermediate in the synthesis of novel drugs targeting various therapeutic areas, including oncology, inflammation, and central nervous system disorders.

The chemical synthesis of (5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol involves multi-step reactions that require careful optimization to ensure high yield and purity. The introduction of the trifluoromethyl group, in particular, necessitates precise control over reaction conditions to avoid unwanted side products. Advances in synthetic methodologies have made it increasingly feasible to incorporate such functional groups into complex molecular frameworks, thereby expanding the toolkit available to synthetic chemists.

The potential applications of this compound extend beyond its use as a synthetic intermediate. Preliminary studies suggest that (5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol may exhibit interesting physicochemical properties that make it suitable for various industrial applications. For instance, its ability to act as a ligand or probe in biochemical assays could be exploited for drug discovery and development purposes.

In conclusion, (5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol (CAS No. 885959-16-0) is a structurally complex and versatile compound with significant potential in pharmaceutical research and chemical synthesis. Its unique combination of functional groups, particularly the presence of a trifluoromethyl group on the phenyl ring, makes it an attractive candidate for further investigation. As our understanding of molecular structure-function relationships continues to evolve, compounds like this are likely to play an increasingly important role in the development of new drugs and materials.

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